molecular formula C17H16ClN3O2 B13096337 Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13096337
M. Wt: 329.8 g/mol
InChI Key: LCTGIVGTPXPMDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with benzyl chloride and ethyl chloroformate in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-3-23-17(22)14-10-19-21-15(18)13(11(2)20-16(14)21)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

LCTGIVGTPXPMDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)CC3=CC=CC=C3)C

Origin of Product

United States

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